synthesis and properties of 6-Methyl-4-nitropyridine-2-carbonitrile
synthesis and properties of 6-Methyl-4-nitropyridine-2-carbonitrile
An In-depth Technical Guide to the Synthesis and Properties of 6-Methyl-4-nitropyridine-2-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Heterocyclic Building Block
6-Methyl-4-nitropyridine-2-carbonitrile is a substituted pyridine derivative that serves as a highly valuable intermediate in modern organic synthesis. Its structure is characterized by a pyridine ring functionalized with a methyl group at the 6-position, a strong electron-withdrawing nitro group at the 4-position, and a cyano (nitrile) group at the 2-position. This unique combination of functional groups imparts a distinct reactivity profile, making it a versatile precursor for the synthesis of complex heterocyclic structures.[1]
The presence of the nitro and cyano moieties significantly influences the electronic properties of the pyridine ring, activating it for specific transformations that are crucial in the development of novel therapeutic agents and agrochemicals.[1][2] This guide provides a comprehensive overview of its synthesis, physicochemical properties, reactivity, and applications, with a focus on the practical insights relevant to laboratory and industrial research.
| Identifier | Value |
| IUPAC Name | 6-methyl-4-nitropyridine-2-carbonitrile |
| Synonyms | 6-methyl-4-nitropicolinonitrile, 2-Cyano-6-methyl-4-nitropyridine |
| CAS Number | 30235-12-2 |
| Molecular Formula | C₇H₅N₃O₂ |
| Molecular Weight | 163.13 g/mol |
| Canonical SMILES | CC1=CC(=CC(=N1)C#N)[O-] |
| InChI Key | VITXYPUCOQUWPJ-UHFFFAOYSA-N |
Data sourced from PubChem.[3]
Synthesis: The Pathway to a Key Intermediate
The most direct and common method for preparing 6-Methyl-4-nitropyridine-2-carbonitrile is through the electrophilic aromatic substitution (nitration) of its precursor, 6-methylpyridine-2-carbonitrile.[1] The reaction employs a standard nitrating mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄).
Mechanism of Synthesis
The core of the synthesis lies in the generation of the highly electrophilic nitronium ion (NO₂⁺). Concentrated sulfuric acid, being a stronger acid, protonates nitric acid, which then loses a molecule of water to form the nitronium ion. This powerful electrophile then attacks the electron-rich pyridine ring. The substitution occurs at the 4-position, which is para to the ring nitrogen and activated for this transformation.[1]
Caption: Mechanism of nitration for the synthesis of 6-Methyl-4-nitropyridine-2-carbonitrile.
Detailed Experimental Protocol
This protocol outlines a standard laboratory procedure for the nitration of 6-methylpyridine-2-carbonitrile.
Materials:
-
6-methylpyridine-2-carbonitrile
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Ice
-
Water (deionized)
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Ethyl Acetate
-
Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Thermometer
-
Dropping funnel
-
Ice-salt bath
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography or recrystallization
Procedure:
-
Dissolution & Cooling: In a three-necked flask equipped with a magnetic stirrer and thermometer, dissolve the starting material, 6-methylpyridine-2-carbonitrile, in concentrated sulfuric acid. This step ensures the protonation and activation of the pyridine ring.[1] Cool the mixture to 0-5°C using an ice-salt bath.
-
Nitration: Slowly add concentrated nitric acid dropwise to the stirred solution via a dropping funnel. It is critical to maintain the internal temperature between 0-5°C throughout the addition.[1] This reaction is highly exothermic, and careful temperature control is essential to prevent over-nitration and decomposition of the material.[1]
-
Reaction: After the addition is complete, allow the mixture to stir at the controlled low temperature for 1 to 3 hours to ensure the reaction proceeds to completion.[1]
-
Quenching: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. This will precipitate the crude product.
-
Neutralization & Extraction: Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until the pH is approximately 7-8. Extract the aqueous mixture multiple times with ethyl acetate.
-
Drying & Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: Purify the final product using either column chromatography on silica gel or recrystallization to achieve high purity.[1]
Physicochemical and Spectroscopic Properties
The physical and spectroscopic properties of 6-Methyl-4-nitropyridine-2-carbonitrile are dictated by its unique arrangement of functional groups.
| Property | Value / Description |
| Physical State | Typically an off-white to yellow solid. |
| Melting Point | Not consistently reported in public literature; precursor (6-methylpyridine-2-carbonitrile) melts at 70-74 °C.[4] |
| Solubility | Soluble in organic solvents like dichloromethane and hexane.[4] |
Spectroscopic Analysis
While specific spectra are proprietary, the expected characteristics can be inferred from the structure and data on similar compounds.[5][6]
-
¹H NMR: The spectrum would show two distinct signals in the aromatic region for the two protons on the pyridine ring, with their chemical shifts influenced by the anisotropic effects of the nitro and cyano groups. A singlet in the aliphatic region would correspond to the methyl group protons.
-
¹³C NMR: The spectrum would display seven unique carbon signals. The carbon attached to the cyano group would appear downfield, as would the carbon attached to the nitro group due to its strong deshielding effect.[5]
-
IR Spectroscopy: The infrared spectrum would exhibit characteristic absorption bands:
-
A strong, sharp peak around 2230 cm⁻¹ for the C≡N (nitrile) stretch.
-
Strong asymmetric and symmetric stretching bands around 1530 cm⁻¹ and 1350 cm⁻¹, respectively, for the N-O bonds of the nitro group.
-
C-H stretching and bending frequencies for the aromatic ring and the methyl group.
-
Reactivity and Chemical Transformations
The synthetic utility of 6-Methyl-4-nitropyridine-2-carbonitrile stems from its predictable reactivity, which allows for diverse chemical modifications.
Caption: Key reaction pathways for 6-Methyl-4-nitropyridine-2-carbonitrile.
-
Nucleophilic Aromatic Substitution (SₙAr): The potent electron-withdrawing nature of the nitro group at the 4-position (para to the ring nitrogen) makes this site highly susceptible to attack by nucleophiles. This allows for the displacement of the nitro group, providing a pathway to a wide array of 4-substituted pyridine derivatives.[1]
-
Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group (-NH₂) using standard reducing agents like catalytic hydrogenation (e.g., H₂ over Pd/C) or metal-acid systems (e.g., SnCl₂ in HCl). This transformation yields 4-amino-6-methylpyridine-2-carbonitrile, a key intermediate for synthesizing compounds with diverse biological activities.[1]
-
Transformations of the Nitrile Group: The cyano group can undergo various reactions, such as hydrolysis to a carboxylic acid or reduction to an amine, further expanding the range of possible derivatives.
Applications in Research and Drug Development
The true value of 6-Methyl-4-nitropyridine-2-carbonitrile lies in its role as a versatile building block for creating more complex molecules with potential therapeutic applications.
-
Scaffold for Bioactive Molecules: The pyridine ring is a fundamental scaffold in many therapeutic agents. This compound serves as a readily available precursor for a wide range of bioactive molecules, including potential anticancer, antimalarial, and anti-inflammatory agents.
-
Role of the Nitrile Group: The nitrile functional group is a valuable pharmacophore in drug design. It can act as a hydrogen bond acceptor, influencing how a drug molecule binds to its target protein.[7] Furthermore, its electron-withdrawing properties can be used to fine-tune the electronic density of the aromatic ring, impacting the pharmacokinetic profile of a drug candidate.[7]
-
Intermediate for Agrochemicals: Beyond pharmaceuticals, this compound is also used as an intermediate in the synthesis of agrochemicals, such as herbicides and plant growth regulators.[2]
Safety and Handling
As a reactive chemical intermediate, proper handling of 6-Methyl-4-nitropyridine-2-carbonitrile is essential.
GHS Hazard Information: According to aggregated data from the European Chemicals Agency (ECHA), this compound is classified with the following hazards:[3]
-
H301: Toxic if swallowed (Acute toxicity, oral)
-
H315: Causes skin irritation
-
H318: Causes serious eye damage
-
H335: May cause respiratory irritation
Handling Recommendations:
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat.
-
Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.
-
Storage: Store in a cool, dry place in a tightly sealed container, away from incompatible materials.
Conclusion
6-Methyl-4-nitropyridine-2-carbonitrile is a pivotal chemical intermediate whose value is defined by the strategic placement of its methyl, nitro, and cyano functional groups. Its straightforward synthesis via electrophilic nitration, combined with the diverse reactivity of its functional groups, makes it an indispensable tool for medicinal chemists and researchers. The ability to undergo nucleophilic substitution, nitro-group reduction, and other transformations provides reliable pathways to novel heterocyclic compounds, underscoring its continued importance in the pipeline of drug discovery and materials science.
References
-
PubChem. (n.d.). 6-Methyl-4-nitropyridine-2-carbonitrile. Retrieved from [Link]
-
MySkinRecipes. (n.d.). 6-Methyl-4-nitropyridine-2-carbonitrile. Retrieved from [Link]
-
Płaziak, A. S., & Szafran, M. (1988). The Influence of Steric Effect on X H NMR, 13 C NMR, and IR Spectra of Methylated Derivatives of 4-Nitropyridine iV-Oxide. Chemical Papers, 42(4), 475-484. Retrieved from [Link]
-
Taylor, E. C., & Crovetti, A. J. (1956). Pyridine-1-oxides. III. The Preparation of 2-Substituted Pyridines from 2-Picoline-1-oxide. Journal of the American Chemical Society, 78(1), 214-217. [This is a related synthesis, the direct link is to an Organic Syntheses procedure which is more practical]. The practical procedure is available at: Organic Syntheses, 37, 21. (1957). Retrieved from [Link]
-
Fleming, F. F., et al. (2011). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 54(2), 7902-7917. Retrieved from [Link]
Sources
- 1. 6-Methyl-4-nitropyridine-2-carbonitrile | 30235-12-2 | Benchchem [benchchem.com]
- 2. 6-Methyl-4-nitropyridine-2-carbonitrile [myskinrecipes.com]
- 3. 6-Methyl-4-nitropyridine-2-carbonitrile | C7H5N3O2 | CID 11378672 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 6-Methylpyridine-2-carbonitrile | 1620-75-3 [chemicalbook.com]
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- 6. researchgate.net [researchgate.net]
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